molecular formula C15H17N3O5S B280136 2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate

2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate

Cat. No.: B280136
M. Wt: 351.4 g/mol
InChI Key: YUXDYIANAPDGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate, commonly known as EMT, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. EMT is a thiophene derivative that has shown promising results in preclinical studies as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The exact mechanism of action of EMT is not fully understood. However, it is believed that EMT exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Inhibition of NF-κB signaling pathway by EMT leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which results in a reduction in inflammation. Inhibition of NF-κB signaling pathway by EMT also leads to a decrease in the expression of anti-apoptotic genes, which results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
EMT has been shown to have a number of biochemical and physiological effects. EMT has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. EMT has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, EMT has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

EMT has a number of advantages for lab experiments. EMT is a highly stable compound that can be easily synthesized in large quantities. EMT is also relatively cheap compared to other anti-inflammatory and anti-cancer agents. However, EMT has a number of limitations for lab experiments. EMT has poor solubility in water, which can make it difficult to administer in vivo. In addition, EMT has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on EMT. One possible direction is to investigate the potential of EMT as a treatment for other inflammatory diseases, such as multiple sclerosis and psoriasis. Another possible direction is to investigate the potential of EMT as a treatment for other types of cancer, such as lung cancer and pancreatic cancer. Finally, further research is needed to determine the safety and efficacy of EMT in clinical trials, which will be necessary before EMT can be used as a treatment in humans.

Synthesis Methods

EMT can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-ethyl-4-methyl-3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding pyrazole derivative. The final step involves the reaction of the pyrazole derivative with methyl 2-aminomalonate to form EMT.

Scientific Research Applications

EMT has been extensively studied for its potential applications in the field of medicine. Preclinical studies have shown that EMT has anti-inflammatory and anti-cancer properties. EMT has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. EMT has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Properties

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

2-O-ethyl 4-O-methyl 3-methyl-5-[(2-methylpyrazole-3-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C15H17N3O5S/c1-5-23-15(21)11-8(2)10(14(20)22-4)13(24-11)17-12(19)9-6-7-16-18(9)3/h6-7H,5H2,1-4H3,(H,17,19)

InChI Key

YUXDYIANAPDGQZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C(=O)OC)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C(=O)OC)C

Origin of Product

United States

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